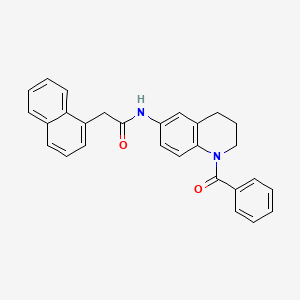

![molecular formula C23H14F3N3 B2492196 1-(2,4-二氟苯基)-6-氟-3-(4-甲基苯基)-1H-吡咯并[4,3-c]喹啉 CAS No. 932333-67-0](/img/structure/B2492196.png)

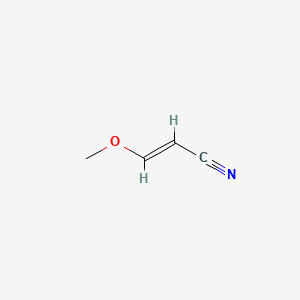

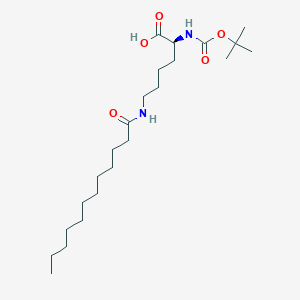

1-(2,4-二氟苯基)-6-氟-3-(4-甲基苯基)-1H-吡咯并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to the class of 1H-pyrazolo[3,4-b]quinolines , known for their bright fluorescent properties and potential in creating molecular sensors. These compounds can be tailored for metal ion recognition through facile synthetic procedures, enabling their integration into various systems for enhanced fluorescence upon analyte interaction (Rurack et al., 2002).

Synthesis Analysis

The synthesis of related 1H-pyrazolo[3,4-b]quinolines often involves acylation, alkylation, halogenation, and aminomethylation steps, with NMR spectroscopy and quantum chemical methods used to investigate their structures and the dynamics of their molecular rotations (Heydenreich et al., 2005).

Molecular Structure Analysis

Studies on similar compounds, such as benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones, reveal their supramolecular structures, showing how molecules are linked by hydrogen bonds and pi-pi stacking interactions, forming two- and three-dimensional frameworks (Díaz et al., 2010).

Chemical Reactions and Properties

Pyrazolo[3,4-b]quinoline derivatives are synthesized through reactions like the Povarov reaction (imino-Diels-Alder reaction), showcasing their versatility in chemical reactions and potential for antimycobacterial activity against Mycobacterium tuberculosis (Kantevari et al., 2011).

Physical Properties Analysis

The optical absorption and photoluminescence properties of 1,3-diphenyl-1H-Pyrazolo[3,4-b]quinoline derivatives have been extensively studied, revealing the impact of substitutions on their spectral properties and the role of surrounding matrices on their observed spectra (Danel et al., 2009).

Chemical Properties Analysis

The reaction of 1H-pyrazolo[3,4-b]quinolines with aryldiazonium salts through a dehydrogenative [2 + 2 + 1] heteroannulation process highlights a method to form new C-C and C-N bonds, demonstrating the compound's reactivity and functional group tolerance (Deng et al., 2016).

科学研究应用

光物理和电化学性质

- 氟取代的吡唑并[3,4-b]喹啉衍生物显示出修改的性质,如荧光量子效率、HOMO和LUMO能级以及吸收带位置。这些化合物表现出对质子供体的增加抵抗力,使它们成为在酸性环境中需要高荧光产率的应用潜在候选者 (Szlachcic & Uchacz, 2018)。

分子传感器

- 1,3-二苯基-1H-吡唑并[3,4-b]-喹啉色团是设计明亮荧光分子传感器的优秀构建块。由于其能够通过分子内电荷转移集成到荧光离子探针中,这些传感器适用于金属离子识别 (Rurack et al., 2002)。

合成方法

- 对吡唑并[3,4-c]喹啉衍生物的研究显示它们在氨基烷基化和转化为氨基衍生物方面的潜力,表明它们在合成有机化学中的实用性 (Nagarajan & Shah, 1992)。

抗结核药物

- 一些与1H-吡唑并[4,3-c]喹啉结构相关的六氢-2H-吡喃[3,2-c]喹啉类似物显示出显著的抗结核活性,表明它们在药物化学中的潜在用途 (Kantevari et al., 2011)。

抗癌活性

- 基于吡唑附加的喹啉基BODIPY的铱(III)配合物,与1H-吡唑并[4,3-c]喹啉结构有关,显示出潜在的抗癌活性,使它们成为用于癌症治疗和成像的候选药物 (Paitandi et al., 2017)。

属性

IUPAC Name |

1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14F3N3/c1-13-5-7-14(8-6-13)21-17-12-27-22-16(3-2-4-18(22)25)23(17)29(28-21)20-10-9-15(24)11-19(20)26/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBNNBGMBDYCHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=C(C=C(C=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![12-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2492119.png)

![Ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2492121.png)

![N-(2-chlorophenyl)-2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)acetamide](/img/structure/B2492125.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide](/img/structure/B2492126.png)

![ethyl 4,5-dimethyl-2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)thiophene-3-carboxylate](/img/structure/B2492133.png)